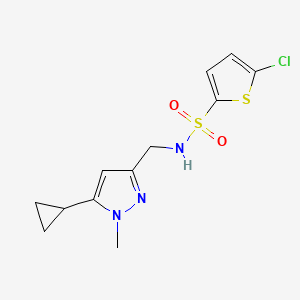

5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Descripción

Propiedades

IUPAC Name |

5-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S2/c1-16-10(8-2-3-8)6-9(15-16)7-14-20(17,18)12-5-4-11(13)19-12/h4-6,8,14H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBXNTWRCJVGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(S2)Cl)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring, a chlorinated group, and a sulfonamide moiety, which contribute to its chemical reactivity and biological activity. The presence of the cyclopropyl group and the pyrazole derivative enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Research indicates that 5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide may interact with several biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Receptor Modulation : Interaction with neurotransmitter receptors may suggest applications in treating mood disorders or cognitive impairments.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. Key findings include:

These results indicate that 5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide exhibits promising anticancer activity, potentially due to its ability to induce apoptosis in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been studied for its neuroprotective effects. Research suggests that it may enhance cognitive function by inhibiting monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. This inhibition could lead to increased levels of dopamine and serotonin, contributing to improved mood and cognition.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of 5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide against human glioblastoma cells. The compound demonstrated a high degree of selectivity and potency, outperforming standard chemotherapeutic agents like doxorubicin in terms of cytotoxicity.

- Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in animal models of Parkinson's disease. Results indicated significant improvements in motor function and reduced neuronal loss, supporting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (thiophene protons), δ 4.2–4.5 ppm (CH₂ linker), and δ 1.2–1.5 ppm (cyclopropyl protons) confirm connectivity .

- ¹³C NMR : Signals for sulfonamide (δ 165–170 ppm) and pyrazole carbons (δ 140–150 ppm) validate functional groups .

- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the cyclopropyl-pyrazole junction .

How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies of this compound?

Advanced Research Focus

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. For example, pH-dependent solubility (noted in sulfonamide derivatives) can alter bioavailability across assays .

- Metabolic Stability : Cytochrome P450 interactions may convert the parent compound into active/inactive metabolites, leading to disparate results in vitro vs. in vivo .

Resolution : Perform parallel studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include metabolite profiling .

What computational strategies are recommended for structure-activity relationship (SAR) studies targeting sulfonamide-based therapeutics?

Q. Advanced Research Focus

- Molecular Docking : Identify binding poses in enzymes like carbonic anhydrase or COX-2, where sulfonamide groups act as zinc anchors or hydrogen-bond donors .

- QSAR Models : Use descriptors like LogP, polar surface area, and H-bond acceptor counts to predict permeability and target affinity. For example, higher LogP values correlate with enhanced blood-brain barrier penetration in sulfonamide derivatives .

- MD Simulations : Assess conformational stability of the cyclopropyl group in hydrophobic pockets over 100-ns trajectories .

What are the methodological considerations for scaling up the synthesis of this compound while maintaining purity?

Q. Advanced Research Focus

- Process Optimization :

- Purification Challenges : Replace column chromatography with antisolvent crystallization (e.g., water addition to DMSO solutions) for large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.